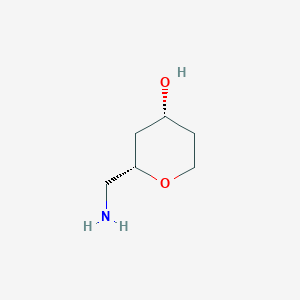

(2S,4R)-2-(Aminomethyl)oxan-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-2-(Aminomethyl)oxan-4-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metal-free Photosensitization Strategy

A novel metal-free photosensitization protocol has been developed for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step. This approach utilizes oxime carbonate as a bifunctional source for oxygen- and nitrogen-centered radicals, offering a regioselective introduction of amine and alcohol functionalities to afford 1,2-amino alcohols. This method supports the convergent synthesis under mild conditions, indicating its suitability for various synthetic endeavors, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products (Patra et al., 2021).

β-Pseudopeptide Foldamers

The synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) up to the tetramer level have been explored. These molecules represent a new class of conformationally constrained tools for constructing β-pseudopeptide foldamers, exhibiting a regular helical structure in water. This property suggests their potential application in aqueous biological systems, highlighting the versatility of similar structural motifs in the design of foldamers for biomedical applications (Luppi et al., 2004).

Amino Sugars and Mimetics Synthesis

Research has focused on the synthesis of amino sugars and related carbohydrate mimetics using 1,2-oxazines as key intermediates. This methodology has facilitated the development of new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues. The versatility of alkoxyallenes in chain elongation of carbohydrate derivatives underlines the potential of these synthetic routes in producing compounds with anti-inflammatory properties (Pfrengle & Reissig, 2010).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-(Aminomethyl)oxan-4-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-Epoxy-1-propanol", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Conversion of 2,3-Epoxy-1-propanol to 2-Amino-1-propanol", "React 2,3-Epoxy-1-propanol with ammonia in methanol to yield 2-Amino-1-propanol", "Step 2: Conversion of 2-Amino-1-propanol to (2S)-2-Aminopropanol", "React 2-Amino-1-propanol with hydrochloric acid to form (2S)-2-Aminopropanol", "Step 3: Conversion of (2S)-2-Aminopropanol to (2S,4R)-2-(Aminomethyl)oxan-4-ol", "React (2S)-2-Aminopropanol with sodium borohydride in methanol to form (2S)-2-Aminopropanol borane complex", "Add 2,3-Epoxy-1-propanol to the (2S)-2-Aminopropanol borane complex and heat the mixture to form (2S,4R)-2-(Aminomethyl)oxan-4-ol", "Step 4: Purification of (2S,4R)-2-(Aminomethyl)oxan-4-ol", "Dissolve (2S,4R)-2-(Aminomethyl)oxan-4-ol in acetic acid and add sodium acetate", "Add hydrogen gas and palladium on carbon catalyst to the mixture and stir under hydrogenation conditions to remove any impurities", "Filter the mixture and evaporate the solvent to obtain pure (2S,4R)-2-(Aminomethyl)oxan-4-ol" ] } | |

CAS番号 |

2219375-11-6 |

分子式 |

C6H13NO2 |

分子量 |

131.17 g/mol |

IUPAC名 |

(2R,4S)-2-(aminomethyl)oxan-4-ol |

InChI |

InChI=1S/C6H13NO2/c7-4-6-3-5(8)1-2-9-6/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 |

InChIキー |

VBENVBYCUIRSQU-NTSWFWBYSA-N |

異性体SMILES |

C1CO[C@H](C[C@H]1O)CN |

SMILES |

C1COC(CC1O)CN |

正規SMILES |

C1COC(CC1O)CN |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

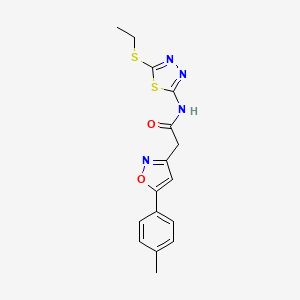

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2878771.png)

![Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2878772.png)

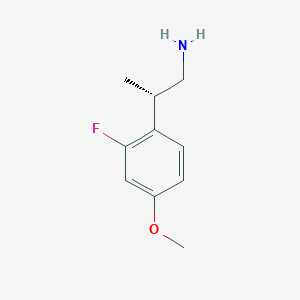

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)

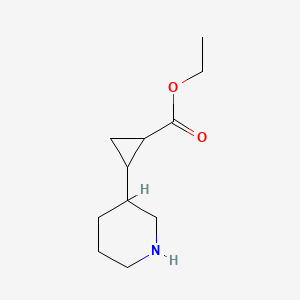

![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)

![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)

![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)

![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)